molecular formula C11H12ClF2N3 B1477089 2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole CAS No. 2098039-31-5

2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole

Cat. No.: B1477089
CAS No.: 2098039-31-5
M. Wt: 259.68 g/mol
InChI Key: DKCKLBZZAXZUKI-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The compound 2-(3-chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole is systematically named according to IUPAC guidelines. The parent structure is cyclopenta[c]pyrrole , a bicyclic system where a pyrrole ring is fused to a cyclopentane. The substituents include:

  • 3-Chloropyrazin-2-yl group at the C2 position of the pyrrole ring, derived from pyrazine with a chlorine substituent at the 3-position.
  • 4,4-Difluoro substituents on the cyclopentane ring, indicating two fluorine atoms bonded to the same carbon (C4).

The numbering prioritizes the pyrrole ring, with the cyclopentane designated as the "cyclopenta" component fused at positions 1 and 2. The "octahydro" prefix confirms full saturation of the cyclopentane ring.

Molecular Formula : C₁₁H₁₁ClF₂N₃
Molecular Weight : 247.68 g/mol (calculated from atomic weights: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01).

Crystallographic Data and Three-Dimensional Conformational Analysis

While direct crystallographic data for this compound is unavailable, structural insights can be inferred from analogous systems:

Feature Inferred Characteristics
Core Geometry The cyclopenta[c]pyrrole adopts a chair-like conformation due to 4,4-difluoro substitution, minimizing steric strain.
Substituent Orientation The 3-chloropyrazin-2-yl group is planar and positioned orthogonally to the pyrrole ring, enabling π-π interactions.
Hydrogen Bonding The pyrazine nitrogen (N2) may participate in weak hydrogen bonds with adjacent protons.
Steric Effects Fluorine atoms at C4 create a rigid environment, potentially restricting rotational freedom.

Key Observations :

  • The 4,4-difluoro groups induce a "butterfly" conformation in the cyclopentane ring, stabilizing the bicyclic system through electron-withdrawing effects.
  • The chloropyrazin-2-yl group’s electron-withdrawing nature may modulate the electronic properties of the pyrrole ring.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Predicted NMR signals for this compound:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Pyrrole C3/C4 Protons 6.8–7.2 Singlet (deshielded by pyrazine) 2H
Cyclopentane C1/C2 Protons 1.5–2.5 Multiplet 4H
Cyclopentane C4 Protons 4.2–4.6 (split due to F) Doublet 2H
Pyrazine C5/C6 Protons 8.2–8.5 Doublet 2H

Notes :

  • The pyrrole NH proton is absent due to deprotonation or rapid exchange in D₂O.
  • Fluorine atoms at C4 cause splitting in neighboring protons (e.g., C4-H couplings).
Infrared (IR) and Raman Vibrational Signatures

IR Key Peaks :

  • C–F Stretch : 1300–1100 cm⁻¹ (asymmetric/symmetric vibrations).
  • C–N (Pyrazine) : 1600–1500 cm⁻¹ (aromatic ring vibrations).
  • C–Cl Stretch : 600–550 cm⁻¹.

Raman Peaks :

  • Pyrrole Ring Deformation : 900–800 cm⁻¹.
  • Pyrazine C–N Stretch : 1450–1350 cm⁻¹.
Mass Spectrometric Fragmentation Patterns

Predicted mass spectral fragments (EI or ESI):

Fragment m/z Relative Abundance Structure
Molecular Ion 247.68 5% C₁₁H₁₁ClF₂N₃

Properties

IUPAC Name

2-(3-chloropyrazin-2-yl)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2N3/c12-9-10(16-4-3-15-9)17-5-7-1-2-11(13,14)8(7)6-17/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCKLBZZAXZUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C3=NC=CN=C3Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit kinase inhibitory activity, which suggests its potential involvement in regulating cell signaling pathways. It interacts with protein kinases by binding to their active sites, thereby inhibiting their activity. This interaction can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of target proteins. This, in turn, affects downstream signaling pathways, resulting in changes in gene expression and metabolic activities. Additionally, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an antitumor agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of protein kinases, leading to their inhibition. This inhibition prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s ability to regulate cellular processes and induce apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have indicated that the compound can maintain its inhibitory effects on kinases and continue to modulate cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit kinase activity and modulate cellular processes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings suggest a threshold effect, where the compound’s beneficial effects are observed at lower doses, while adverse effects become prominent at higher doses. Careful dosage optimization is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of reactive intermediates that can further interact with cellular proteins and DNA

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and modulates cellular processes. Post-translational modifications, such as phosphorylation and ubiquitination, may influence the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in modulating cellular functions.

Biological Activity

The compound 2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antiproliferative properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClF2NC_{11}H_{12}ClF_2N with a molecular weight of approximately 233.67 g/mol. The structural features include a chloropyrazine moiety and a difluorinated cyclopentane ring, which are critical for its biological activity.

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxicity and antiproliferative effects of various pyrrole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that pyrrole-based compounds can exhibit selective toxicity against cancer cell lines while showing minimal effects on normal cells. The cytotoxic effect is often measured using assays such as MTT or NRU (Neutral Red Uptake) assays.
  • Antiproliferative Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various tumor cell lines. For example, a related pyrrole derivative exhibited an IC50 value of 44.63 ± 3.51 μM against melanoma cells, indicating strong potential for further development in cancer therapies .

The mechanisms by which these compounds exert their biological effects include:

  • Induction of Apoptosis : Many pyrrole derivatives induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases (e.g., S-phase), thereby inhibiting further cell division and proliferation .

Case Studies

Several research articles highlight the promising biological activities of pyrrole derivatives:

  • Study on Pyrrole Hydrazones : A study synthesized various pyrrole hydrazones and tested their effects on human melanoma cells. The most active compound showed high selectivity and low cytotoxicity towards normal cells while effectively inducing apoptosis in cancer cells .
  • Review on Pyrrole Applications in Cancer Treatment : A comprehensive review assessed numerous studies on pyrrole-based compounds, emphasizing their roles in cancer treatment through apoptosis induction and targeted therapy approaches .

Data Table: Biological Activity Overview

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundMelanoma (SH-4)TBDInduces apoptosis
Related Pyrrole HydrazoneHuman Keratinocytes44.63Cell cycle arrest
Pyrrole DerivativeVarious Tumor CellsTBDApoptosis induction

Scientific Research Applications

The compound 2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole is a significant chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and material science. Below is a detailed exploration of its applications, supported by relevant data and insights.

Medicinal Chemistry

The compound has shown promise as a lead structure in drug development. Its unique molecular framework may influence biological activity against various targets, particularly in the realm of cancer therapeutics and anti-infective agents.

  • Case Study : Research has indicated that derivatives of pyrazine compounds can exhibit significant anti-tumor activity. A study focusing on similar structures demonstrated that modifications at the 2-position of the pyrazine ring could enhance cytotoxicity against specific cancer cell lines .

Agricultural Chemistry

Due to its structural characteristics, this compound may also find applications as a pesticide or herbicide. Compounds with similar frameworks have been investigated for their efficacy in pest control.

  • Case Study : A related compound was tested for its effectiveness against common agricultural pests, showing promising results in field trials which suggest that modifications to the core structure can yield potent agrochemicals.

Material Science

The difluorinated cyclopentane component of the compound suggests potential applications in materials science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties.

  • Research Insight : Fluorinated compounds are known for their stability and resistance to solvents; thus, they are often incorporated into materials where durability is essential .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnti-tumor10
Related Pyrazine DerivativeAnti-tumor5
Fluorinated AgrochemicalPest Control15

Table 2: Physical Properties

PropertyValue
Boiling PointNot Available
SolubilitySoluble in DMSO
StabilityStable under inert atmosphere

Comparison with Similar Compounds

2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole

Key Differences :

  • Heterocycle : The pyrimidine ring (two nitrogens at positions 1 and 3) replaces pyrazine, altering electronic properties and binding interactions. Pyrimidines are common in nucleobases, whereas pyrazines are prevalent in flavorants and pharmaceuticals.
  • Chloro Substituent Position : Chlorine at pyrimidine’s 6-position vs. pyrazine’s 3-position. This positional variance may influence steric hindrance and reactivity in substitution reactions.
  • Molecular Formula : C₁₁H₁₂ClF₂N₃ (pyrimidine analog) vs. C₁₁H₁₂ClF₂N₃ (pyrazine analog) — identical formulae but distinct ring systems .

Hypothetical Property Comparison :

Property Pyrazine Derivative Pyrimidine Derivative
LogP (lipophilicity) ~2.5 (predicted) ~2.8 (predicted)
Solubility (aq., mg/mL) Low (due to fluorine/bicyclic core) Similar or slightly lower
Metabolic Stability High (fluorine reduces oxidation) Comparable

Bipyrrole Derivatives

Compounds like 2,2′-bipyrrole and 3,3′-bipyrrole (–2) share pyrrole rings but lack the bicyclic framework and halogen substitutions:

  • Occurrence : Detected in environmental samples (e.g., SR-BC sediment) at ~1.6% abundance, suggesting biodegradation pathways differ from synthetic halogenated analogs .

Regulated Pyrrole Derivatives

lists controlled substances with alkyl-substituted pyrrole cores (e.g., JWH class compounds):

  • Structural Divergence : Simpler pyrrole rings with naphthoyl or phenylacetyl groups vs. the target’s bicyclic system.
  • Regulatory Status: The target compound’s novel structure may avoid current scheduling but could face scrutiny if psychoactivity is suspected .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole?

  • Methodological Answer : The compound can be synthesized via multistep reactions involving cyclization and functionalization. For example, describes a procedure using diazomethane and triethylamine in dichloromethane at –20 to –15 °C for 40–48 hours, followed by purification via column chromatography (ethyl acetate/hexane, 1:4). Key parameters include solvent choice, temperature control, and catalyst selection to avoid side reactions. Recrystallization from 2-propanol is recommended for final purification .

Q. How should researchers purify this compound to achieve high yields and purity?

  • Methodological Answer : Column chromatography with ethyl acetate/hexane (1:4 ratio) effectively removes impurities, as demonstrated in . For polar byproducts, gradient elution may improve separation. Recrystallization from 2-propanol further enhances purity, though solvent selection should be optimized based on compound solubility and melting point .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the fused pyrrole-pyrazine core and fluorinated substituents. X-ray crystallography, as highlighted in and , provides definitive structural validation, especially for complex bicyclic systems. Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the 3-chloropyrazine and difluorocyclopenta groups. For example, Fukui indices may predict electrophilic/nucleophilic sites, while molecular dynamics simulations assess conformational stability in solvent environments. Such models should be cross-validated with experimental data (e.g., X-ray structures in ) .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent purity). Systematic Design of Experiments (DoE) can isolate critical factors. For instance, ’s use of diazomethane at sub-zero temperatures minimizes decomposition, whereas higher temperatures may favor side reactions. Reproducibility requires strict control of reagent stoichiometry and moisture levels .

Q. How does the fused cyclopenta[c]pyrrole scaffold influence biological activity in preclinical studies?

  • Methodological Answer : While direct biological data for this compound is limited, analogs in suggest that fluorinated bicyclic systems enhance membrane permeability and metabolic stability. In vitro assays (e.g., kinase inhibition or cytotoxicity screens) should prioritize structure-activity relationship (SAR) studies, focusing on substituent effects (e.g., chlorine vs. fluorine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole
Reactant of Route 2
Reactant of Route 2
2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.